REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[C:8](OCC)=[O:9].[H-].C([Al+]CC(C)C)C(C)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>O1CCCC1>[Br:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[CH2:8][OH:9] |f:1.2,3.4.5|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=NN1C)C(=O)OCC
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Name
|
|
Quantity
|
18.9 mL
|
Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stir for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
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the combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification via silica gel chromatography (Eluent: 100:1 ethyl acetate/methanol)
|
Type
|
CUSTOM
|
Details
|
afforded the product
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=NN1C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |